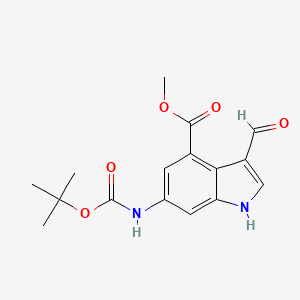

Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate

Description

The exact mass of the compound Methyl 6-((tert-butoxycarbonyl)amino)-3-formyl-1H-indole-4-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-formyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5/c1-16(2,3)23-15(21)18-10-5-11(14(20)22-4)13-9(8-19)7-17-12(13)6-10/h5-8,17H,1-4H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOLGXRDBFYRMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C2C(=C1)NC=C2C=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650727 | |

| Record name | Methyl 6-[(tert-butoxycarbonyl)amino]-3-formyl-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731810-57-4 | |

| Record name | Methyl 6-[[(1,1-dimethylethoxy)carbonyl]amino]-3-formyl-1H-indole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731810-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-[(tert-butoxycarbonyl)amino]-3-formyl-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 731810-57-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate is a highly functionalized indole derivative of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of a reactive formyl group, a protected amine, and a methyl ester on the indole scaffold makes it a versatile building block for the synthesis of complex heterocyclic systems and potential pharmaceutical agents. The indole core is a privileged structure in drug discovery, and its decoration with these specific functional groups allows for a wide range of chemical modifications, paving the way for the exploration of novel therapeutic candidates.[1][2] This guide provides an in-depth analysis of the properties, synthesis, reactivity, and potential applications of this important synthetic intermediate.

Physicochemical Properties

While specific experimental data for this compound is not extensively published in peer-reviewed literature, its key physicochemical properties can be reliably predicted based on its structure and data from chemical suppliers.

| Property | Value | Source |

| CAS Number | 731810-57-4 | [3][4][5][6] |

| Molecular Formula | C₁₆H₁₈N₂O₅ | [5] |

| Molecular Weight | 318.32 g/mol | [5] |

| Appearance | Solid (predicted) | - |

| Boiling Point | 473.5°C at 760 mmHg (predicted) | [7] |

| Density | 1.323 g/cm³ (predicted) | [7] |

| Storage | 2-8°C, stored under an inert gas | [7] |

Spectroscopic Data (Predicted)

Detailed spectroscopic data is crucial for the characterization of this molecule. While a publicly available, peer-reviewed spectrum is not available, chemical suppliers often provide this information. Based on the structure, the following spectral characteristics are expected:

-

¹H NMR: The spectrum would show characteristic signals for the indole N-H, the formyl proton, aromatic protons on the indole ring, the methyl ester protons, and the protons of the Boc-protecting group.

-

¹³C NMR: The spectrum would display signals for the carbonyl carbons of the formyl, ester, and carbamate groups, as well as the carbons of the indole ring and the Boc group.

-

IR Spectroscopy: Key vibrational bands would be expected for the N-H stretch of the indole and the protected amine, C=O stretches for the formyl, ester, and carbamate groups, and C-H stretches for the aromatic and aliphatic portions of the molecule.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis

A potential synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology (Proposed)

-

Indole Ring Formation: The synthesis would likely commence with a classical indole synthesis, such as the Fischer, Reissert, or Bartoli indole synthesis, starting from a commercially available, appropriately substituted aniline precursor to construct the core indole-4-carboxylate structure.

-

Boc Protection of the 6-amino group: The resulting Methyl 6-amino-1H-indole-4-carboxylate would then undergo protection of the amino group. This is a standard procedure in organic synthesis to prevent unwanted side reactions in subsequent steps. The protection is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium bicarbonate.

-

Vilsmeier-Haack Formylation: The crucial formylation at the C3 position of the indole ring is most effectively carried out using the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF). The electron-rich indole ring readily undergoes electrophilic substitution at the C3 position to yield the desired 3-formylindole derivative.

Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by its three key functional groups: the formyl group, the Boc-protected amine, and the methyl ester, all attached to the indole nucleus.

Reactions of the 3-Formyl Group

The aldehyde functionality at the C3 position is a versatile handle for a variety of chemical transformations:

-

Reductive Amination: The formyl group can be converted to an amine through reductive amination, providing a route to tryptamine derivatives.

-

Wittig and Horner-Wadsworth-Emmons Reactions: Chain extension at the 3-position can be achieved via olefination reactions to form substituted acrylic esters or other vinyl derivatives.

-

Condensation Reactions: The aldehyde can participate in condensation reactions with active methylene compounds, such as in Knoevenagel or aldol-type reactions, to build more complex molecular scaffolds.

-

Oxidation: The formyl group can be easily oxidized to a carboxylic acid, yielding an indole-3-carboxylic acid derivative.

Reactions Involving the N-Boc-Protected Amine

The Boc-protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid). Deprotection reveals the free amine, which can then be further functionalized through:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Introduction of alkyl groups.

-

Sulfonylation: Formation of sulfonamides.

Reactions of the Methyl Ester

The methyl ester at the 4-position can undergo:

-

Hydrolysis: Saponification with a base (e.g., lithium hydroxide or sodium hydroxide) will yield the corresponding carboxylic acid.

-

Amidation: Direct conversion to an amide by reaction with an amine, often requiring high temperatures or catalytic activation.

-

Reduction: Reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄) will afford the corresponding primary alcohol.

The interplay of these functional groups allows for a highly modular approach to the synthesis of diverse and complex molecules. The following diagram illustrates the key reactive sites and potential transformations:

Caption: Key reactive sites and potential transformations of the title compound.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound are commonly found in a variety of biologically active compounds. This makes it a valuable starting material for the synthesis of new chemical entities with potential therapeutic applications.

-

Anticancer Agents: The indole nucleus is a core component of numerous anticancer drugs. The functional handles on this molecule allow for the synthesis of derivatives that could target various cancer-related pathways. For example, amino derivatives of indole have been investigated as potent inhibitors of isoprenylcysteine carboxyl methyltransferase (Icmt), an enzyme involved in cell growth regulation.

-

Antiviral and Antibacterial Agents: Modified indoles have shown promise as antiviral and antibacterial agents. The ability to introduce diverse substituents through the formyl and amino groups could lead to the discovery of novel anti-infective compounds.[1]

-

Central Nervous System (CNS) Agents: The tryptamine scaffold, which can be accessed from this intermediate, is a well-known pharmacophore for CNS-active compounds.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General handling guidelines include:

-

Use in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a strategically designed synthetic intermediate that offers a wealth of opportunities for the construction of complex, biologically relevant molecules. Its trifunctional nature provides chemists with a powerful tool for generating diverse libraries of compounds for screening in drug discovery programs. While detailed experimental data on the compound itself is sparse in the public domain, its synthesis and reactivity can be confidently predicted based on established chemical principles. As the demand for novel therapeutics continues to grow, the importance of such versatile building blocks in the field of medicinal chemistry cannot be overstated.

References

- Go, M.-L., Leow, J. L., Gorla, S. K., Schüller, A. P., Wang, M., & Casey, P. J. (2010). Amino Derivatives of Indole As Potent Inhibitors of Isoprenylcysteine Carboxyl Methyltransferase. Journal of Medicinal Chemistry, 53(19), 6838–6850.

-

MySkinRecipes. Methyl 6-((tert-butoxycarbonyl)amino)-3-formyl-1H-indole-4-carboxylate. [Link]

-

PubChem. 6-((tert-Butoxycarbonyl)amino)hexanoic acid. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

- Yadav, P., & Kumar, A. (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Current Organic Synthesis, 21(1), 1-1.

- Zhang, H., et al. (2014). A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. Organic Letters, 16(24), 6358–6361.

Sources

- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 731810-57-4|Methyl 6-((tert-butoxycarbonyl)amino)-3-formyl-1H-indole-4-carboxylate|BLD Pharm [bldpharm.com]

- 4. Methyl 6-((tert-butoxycarbonyl)amino)-3-formyl-1H-indole-4-carboxylate|CAS 731810-57-4|ChemScene|製品詳細 [tci-chemical-trading.com]

- 5. This compound - CAS:731810-57-4 - Sunway Pharm Ltd [3wpharm.com]

- 6. This compound|CAS 731810-57-4|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 7. Methyl 6-((tert-butoxycarbonyl)amino)-3-formyl-1H-indole-4-carboxylate [myskinrecipes.com]

Synthesis of Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate. This compound is a highly valuable, functionalized indole derivative, serving as a critical building block in the development of complex pharmaceutical agents and biologically active molecules. This document details the strategic retrosynthetic analysis, step-by-step experimental protocols, and in-depth mechanistic insights behind the key chemical transformations. The guide is intended for researchers, chemists, and professionals in the field of drug discovery and process development, offering field-proven insights to ensure reproducibility and high-yield synthesis.

Introduction and Strategic Overview

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The target molecule, this compound (CAS No. 731810-57-4), is a trifunctionalized indole of significant interest.[2] Its structure incorporates three key functionalities ripe for further chemical elaboration:

-

A formyl group at the C3 position , which is a versatile handle for reactions such as reductive amination, Wittig reactions, and condensations.

-

A Boc-protected amine at the C6 position , allowing for selective deprotection and subsequent derivatization, such as amide bond formation.

-

A methyl ester at the C4 position , which can be hydrolyzed to the corresponding carboxylic acid for further coupling reactions.

This unique combination makes it a powerful intermediate for constructing complex molecular architectures. The synthetic strategy presented herein is designed for efficiency and scalability, proceeding through two principal transformations from a readily accessible precursor.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the synthesis into manageable steps. The target molecule is disconnected at the C3-formyl and N6-Boc bonds, identifying a key intermediate, Methyl 6-amino-1H-indole-4-carboxylate.

Caption: Overall workflow for the synthesis.

Step 1: N-Boc Protection of Methyl 6-amino-1H-indole-4-carboxylate

Causality of Experimental Choices: The tert-butyloxycarbonyl (Boc) group is the protecting group of choice for the 6-amino functionality for several key reasons. It is exceptionally stable to a wide range of nucleophilic and basic conditions, ensuring it remains intact during the subsequent electrophilic formylation step. [3]Its installation using di-tert-butyl dicarbonate ((Boc)₂O) is a high-yielding reaction that proceeds under mild conditions. [4][5]The use of a non-nucleophilic base like triethylamine (TEA) or a catalyst like 4-dimethylaminopyridine (DMAP) facilitates the reaction by deprotonating the amine, increasing its nucleophilicity towards the Boc anhydride.

Experimental Protocol:

-

To a stirred solution of Methyl 6-amino-1H-indole-4-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol), add triethylamine (1.5 eq).

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise at room temperature. If the reaction is sluggish, a catalytic amount of DMAP (0.1 eq) can be added.

-

Stir the reaction mixture at room temperature for 3-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield Methyl 6-N-Boc-amino-1H-indole-4-carboxylate, which can often be used in the next step without further purification.

Step 2: Vilsmeier-Haack C3-Formylation

Mechanistic Insight: The Vilsmeier-Haack reaction is a classic and highly efficient method for formylating electron-rich aromatic heterocycles like indoles. [6][7]The reaction is remarkably regioselective for the C3 position. This selectivity arises from the electronic nature of the indole ring; the nitrogen lone pair participates in the π-system, creating a high electron density at C3. The reaction proceeds via the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). [8]This electrophile is then attacked by the nucleophilic C3 position of the indole. The resulting iminium intermediate is subsequently hydrolyzed during aqueous work-up to afford the final aldehyde.

Caption: Mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol:

-

In a three-neck flask under a nitrogen atmosphere, cool anhydrous N,N-dimethylformamide (DMF, 5 mL/mmol) to 0 °C.

-

Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the cooled DMF, ensuring the temperature does not exceed 10 °C.

-

Stir the resulting mixture at 0 °C for 30-45 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Add a solution of Methyl 6-N-Boc-amino-1H-indole-4-carboxylate (1.0 eq) in anhydrous DMF (5 mL/mmol) dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral or slightly basic.

-

Extract the product with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound as a solid.

Quantitative Data and Characterization

This table summarizes the key quantitative data for the final product and its direct precursor. Yields are representative and may vary based on reaction scale and purification efficiency.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| Methyl 6-N-Boc-amino-1H-indole-4-carboxylate | C₁₅H₁₈N₂O₄ | 290.31 | >90% |

| This compound | C₁₆H₁₈N₂O₅ | 318.32 [2] | 75-85% |

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence from Methyl 6-amino-1H-indole-4-carboxylate. The strategy leverages the robust and orthogonal nature of the Boc protecting group and the high regioselectivity of the Vilsmeier-Haack formylation. This guide provides the necessary procedural details and mechanistic understanding to enable researchers to successfully synthesize this valuable building block for applications in medicinal chemistry and drug development.

References

-

Aghazadeh, M. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2, 34-39. [Link]

-

SID. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its. Scientific Information Database, 2(2), 120-126. [Link]

-

Yang, J., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. [Link]

-

Aghazadeh, M., & Gholizadeh, M. (n.d.). Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

Abdeen, S., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. [Link]

Sources

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 2. This compound - CAS:731810-57-4 - Sunway Pharm Ltd [3wpharm.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. sid.ir [sid.ir]

- 8. pcbiochemres.com [pcbiochemres.com]

An In-Depth Technical Guide to the Structure Elucidation of Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate

This guide provides a comprehensive technical overview for the structural elucidation of Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate, a substituted indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and its functionalization allows for the fine-tuning of pharmacological properties.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis and multi-faceted spectroscopic analysis required for unambiguous structure confirmation.

Introduction and Synthetic Strategy

The title compound, this compound, incorporates several key functional groups on the indole core: a methyl ester at the 4-position, a Boc-protected amine at the 6-position, and a formyl group at the 3-position. Each of these groups imparts specific chemical properties and provides handles for further synthetic transformations. The strategic placement of these substituents makes this molecule a valuable intermediate in the synthesis of more complex heterocyclic systems.

The logical synthetic approach to this molecule involves a multi-step sequence, starting from a readily available precursor. A plausible and efficient synthesis pathway is outlined below, demonstrating the causality behind the chosen reactions.

Synthetic Workflow

The synthesis can be envisioned as a three-step process starting from methyl 6-amino-1H-indole-4-carboxylate:

-

Boc-Protection of the Amino Group: The primary amine at the 6-position is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in the subsequent formylation step. This is a standard procedure for protecting amines due to the stability of the Boc group under various conditions and its facile removal under acidic conditions.[1][3][4]

-

Vilsmeier-Haack Formylation: The electron-rich indole ring is then formylated at the C3 position. The Vilsmeier-Haack reaction is a classic and highly effective method for introducing a formyl group onto indoles.[5][6][7] The N-Boc group, being electron-withdrawing, slightly deactivates the ring, but the inherent reactivity of the indole nucleus still favors electrophilic substitution at the 3-position.

-

Work-up and Purification: The final step involves aqueous work-up to hydrolyze the intermediate iminium salt to the aldehyde, followed by purification, typically by column chromatography.

Caption: Synthetic workflow for the target molecule.

Spectroscopic Structure Elucidation

The cornerstone of structure confirmation lies in the synergistic application of various spectroscopic techniques. This section details the analysis of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data for the title compound.

Disclaimer: The following spectral data are predicted based on characteristic values for analogous structures and functional groups, intended to illustrate the elucidation process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a complete picture of the molecular structure.

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 12.30 | br s | 1H | Indole N-H |

| 10.05 | s | 1H | -CHO |

| 9.80 | s | 1H | Boc N-H |

| 8.45 | s | 1H | H-2 |

| 8.10 | d, J=1.5 Hz | 1H | H-7 |

| 7.65 | d, J=1.5 Hz | 1H | H-5 |

| 3.90 | s | 3H | -OCH₃ |

| 1.50 | s | 9H | -C(CH₃)₃ (Boc) |

Interpretation:

-

The downfield broad singlet at ~12.30 ppm is characteristic of the indole N-H proton.

-

The sharp singlet at ~10.05 ppm is indicative of the aldehyde proton of the formyl group.[8]

-

The singlet at ~9.80 ppm corresponds to the N-H proton of the Boc-carbamate.

-

The singlet at ~8.45 ppm is assigned to the H-2 proton of the indole ring, which typically appears as a singlet in 3-substituted indoles.

-

The two doublets in the aromatic region at ~8.10 and ~7.65 ppm, with a small meta-coupling constant (J ≈ 1.5 Hz), are assigned to the H-7 and H-5 protons, respectively.

-

The singlets at ~3.90 ppm and ~1.50 ppm integrate to 3 and 9 protons, respectively, and are readily assigned to the methyl ester and the tert-butyl group of the Boc protector.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 185.5 | -CHO |

| 168.0 | -COOCH₃ |

| 153.0 | Boc C=O |

| 138.5 | C-7a |

| 137.0 | C-2 |

| 135.0 | C-6 |

| 125.0 | C-3a |

| 120.0 | C-4 |

| 118.0 | C-3 |

| 115.5 | C-7 |

| 108.0 | C-5 |

| 80.0 | -C(CH₃)₃ (Boc) |

| 52.5 | -OCH₃ |

| 28.5 | -C(CH₃)₃ (Boc) |

Interpretation:

-

The downfield signals at ~185.5 ppm, ~168.0 ppm, and ~153.0 ppm correspond to the three carbonyl carbons: the aldehyde, the ester, and the Boc-carbamate, respectively.[9][10][11]

-

The aromatic region shows the expected number of signals for the substituted indole core.

-

The signals at ~80.0 ppm and ~28.5 ppm are characteristic of the quaternary and methyl carbons of the tert-butyl group.

-

The signal at ~52.5 ppm is assigned to the methyl carbon of the ester.

2D NMR experiments are crucial for assembling the molecular fragments identified in the 1D spectra.

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

-

Loss of isobutylene (56 Da): A very common fragmentation pathway for Boc-protected amines is the loss of isobutylene (m/z 56) to give a carbamic acid intermediate, which can then decarboxylate. [12][13][14][15]This would result in a fragment at m/z 263.

-

Loss of the entire Boc group (100 Da): The loss of the entire tert-butoxycarbonyl group (m/z 100) would lead to a fragment corresponding to the protonated methyl 6-amino-3-formyl-1H-indole-4-carboxylate at m/z 219.

-

Other fragments: Subsequent losses of carbon monoxide (from the formyl group, 28 Da) or the methoxy group (from the ester, 31 Da) from the m/z 219 fragment would further support the proposed structure. [16][17][18]

Conclusion

The definitive structure elucidation of this compound is achieved through a systematic and multi-faceted analytical approach. The synthetic strategy provides a logical framework for the molecule's construction, while the combined interpretation of ¹H NMR, ¹³C NMR, 2D NMR, FTIR, and HRMS data offers a self-validating system for its structural confirmation. Each technique provides a unique and complementary piece of the puzzle, and together they allow for the unambiguous assignment of the molecule's constitution and connectivity, ensuring the scientific integrity required for its use in research and drug development.

References

-

National Center for Biotechnology Information. "Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024)." PubMed Central. Available at: [Link].

-

Perron, V., Abbott, S., Moreau, N., Lee, D., Penney, C., & Zacharie, B. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Synthesis, 2009(02), 283-289. Available at: [Link].

-

Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis by Amberlite-IR 120. Der Pharma Chemica, 8(17), 272-276. Available at: [Link].

-

Organic Chemistry Portal. "Boc-Protected Amino Groups." Available at: [Link].

-

Reddit. "I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation." r/OrganicChemistry. Available at: [Link].

-

Tiwari, A., & Jain, M. (2011). Mass spectral studies of nitroindole compounds. Organic Chemistry: An Indian Journal, 7(2), 81-84. Available at: [Link].

-

MassBank. "Indole-3-Carboxaldehyde." Available at: [Link].

-

Nyquist, R. A., & Kagel, R. O. (1971). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of the Association of Official Analytical Chemists, 54(4), 979-983. Available at: [Link].

-

Böttcher, C., et al. (2011). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 157(3), 1157-1172. Available at: [Link].

-

PubMed. "Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry." Available at: [Link].

-

Supporting Information. "Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively." Available at: [Link].

-

Zhang, H., et al. (2020). Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. ChemistrySelect, 5(40), 12564-12567. Available at: [Link].

-

MassBank. "Indole-3-aldehyde." Available at: [Link].

-

ResearchGate. "Complete 1H NMR assignment of 3-formylindole derivatives." Available at: [Link].

-

Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044-2050. Available at: [Link].

-

ResearchGate. "Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS." Available at: [Link].

-

ACD/Labs. "Confirmation of Synthesis: using MS to identify a protective group." Available at: [Link].

-

Compound Interest. "A Guide to 13C NMR Chemical Shift Values." Available at: [Link].

-

SDSU NMR Facility. "7) Common 2D (COSY, HSQC, HMBC)." Available at: [Link].

-

Organic Chemistry Portal. "Vilsmeier-Haack Reaction." Available at: [Link].

-

Science.gov. "cosy hsqc hmbc: Topics." Available at: [Link].

-

Patil, P. G., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3584-3593. Available at: [Link].

-

Progress in Chemical and Biochemical Research. "Tertiary cyclic amides in Vilsmeier type reaction with indoles." Available at: [Link].

-

ResearchGate. "1 H-and 13 C-NMR chemical shift values of compound 4a." Available at: [Link].

-

Organic Syntheses. "1H-Indole-4-carboxylic acid, methyl ester." Available at: [Link].

-

ResearchGate. "NMR spectra of compound 2. A, Observed 1 H-1 H COSY and HMBC coupling;..." Available at: [Link].

-

Chemistry LibreTexts. "Interpreting C-13 NMR Spectra." Available at: [Link].

-

ResearchGate. "FT-IR spectra of N-BOC-150, N-BOC-180, and N-BOC-210 samples (a) and..." Available at: [Link].

-

Oregon State University. "13C NMR Chemical Shifts." Available at: [Link].

-

The Royal Society of Chemistry. "SUPPLEMENTARY DATA." Available at: [Link].

-

Human Metabolome Database. "1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003320)." Available at: [Link].

-

University of Colorado Boulder. "Table of Characteristic IR Absorptions." Available at: [Link].

-

ResearchGate. "Vibrational frequency analysis, FT-IR, DFT and M06-2X studies on tert-Butyl N-(thiophen-2yl)carbamate." Available at: [Link].

-

National Center for Biotechnology Information. "Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots." PubMed Central. Available at: [Link].

-

ACS Publications. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Available at: [Link].

-

YouTube. "H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation." Available at: [Link].

-

Oregon State University. "1H NMR Chemical Shift." Available at: [Link].

-

ResearchGate. "(PDF) ChemInform Abstract: Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives." Available at: [Link].

-

RJPBCS. "Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR." Available at: [Link].

-

ACS Publications. "Synthesis of a Series of Diaminoindoles." Available at: [Link].

Sources

- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines [organic-chemistry.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. ijpcbs.com [ijpcbs.com]

- 8. rsc.org [rsc.org]

- 9. compoundchem.com [compoundchem.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. reddit.com [reddit.com]

- 13. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. acdlabs.com [acdlabs.com]

- 16. tsijournals.com [tsijournals.com]

- 17. massbank.eu [massbank.eu]

- 18. massbank.eu [massbank.eu]

A Predictive Spectroscopic and Structural Analysis of Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate: A Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, albeit predictive, analysis of the spectroscopic data for Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate, a complex indole derivative of significant interest in medicinal chemistry and drug development. In the absence of direct experimental data in publicly accessible literature, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, supported by data from structurally related analogs, to forecast the key spectral features of this molecule. This guide is intended to serve as a valuable resource for researchers in identifying and characterizing this compound, offering a robust framework for interpreting future experimental results.

Introduction: The Significance of Substituted Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The precise functionalization of the indole ring system allows for the fine-tuning of a molecule's pharmacological properties. This compound incorporates several key functional groups: a Boc-protected amine, a formyl group, and a methyl carboxylate. This substitution pattern suggests its potential as a versatile intermediate in the synthesis of more complex bioactive molecules. Accurate spectroscopic characterization is paramount for confirming the identity and purity of such compounds, ensuring the reliability of subsequent biological and pharmacological studies.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted chemical shifts (δ) for the protons of this compound are based on the analysis of substituent effects on the indole core. The electron-withdrawing nature of the formyl and carboxylate groups, coupled with the electronic effects of the Boc-amino group, significantly influences the chemical environment of each proton.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

| H1 (Indole N-H) | ~12.0 - 12.5 | br s | - | The indole N-H proton is typically deshielded and appears as a broad singlet. Its chemical shift is sensitive to solvent and concentration. |

| H2 | ~8.5 - 8.7 | s | - | The C2-proton of a 3-formylindole is significantly deshielded by the adjacent aldehyde and the ring nitrogen. |

| H5 | ~8.0 - 8.2 | d | ~1.5-2.0 | This proton is ortho to the electron-withdrawing carboxylate group and meta to the amino group, leading to a downfield shift. It will exhibit a small meta-coupling to H7. |

| H7 | ~7.5 - 7.7 | d | ~1.5-2.0 | This proton is ortho to the amino group and meta to the carboxylate group. It will show a small meta-coupling to H5. |

| CHO (Formyl H) | ~10.0 - 10.2 | s | - | Aldehydic protons are characteristically found at very low field. |

| OCH₃ (Ester) | ~3.9 - 4.1 | s | - | The chemical shift of the methyl ester protons is typical for this functional group. |

| NH (Boc) | ~9.5 - 9.8 | s | - | The amide proton of the Boc group is expected to be a singlet and its chemical shift can vary with solvent and temperature. |

| C(CH₃)₃ (Boc) | ~1.5 | s | - | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet at a characteristic upfield position. |

Diagram 1: Molecular Structure and Proton Numbering

Caption: A plausible fragmentation pathway for [M+H]⁺ of the target compound.

Predicted Infrared (IR) Spectroscopy Data

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted IR absorption bands for this compound are summarized below.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3400 | Medium, Sharp | N-H stretch (Indole) |

| ~3200 - 3300 | Medium, Broad | N-H stretch (Boc-amide) |

| ~2980 - 2850 | Medium | C-H stretch (Aliphatic) |

| ~1720 - 1740 | Strong | C=O stretch (Ester) |

| ~1690 - 1710 | Strong | C=O stretch (Boc-carbamate) |

| ~1660 - 1680 | Strong | C=O stretch (Aldehyde) |

| ~1600, ~1470 | Medium | C=C stretch (Aromatic) |

| ~1250 - 1150 | Strong | C-O stretch (Ester and Carbamate) |

Experimental Protocols: A General Framework

While specific instrument parameters will vary, the following provides a general methodology for acquiring the spectroscopic data discussed in this guide.

6.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled sequence is standard. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

6.2. Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

ESI-MS Acquisition: Infuse the sample solution into an electrospray ionization mass spectrometer. Acquire data in both positive and negative ion modes.

-

MS/MS Analysis: Select the precursor ion of interest (e.g., m/z 319.13) and perform collision-induced dissociation (CID) to obtain the fragmentation pattern.

6.3. Infrared Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid directly on the ATR crystal.

-

IR Acquisition: Acquire the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Conclusion and Future Outlook

This guide presents a detailed, predictive spectroscopic analysis of this compound. The provided data, while theoretical, is grounded in the established principles of spectroscopy and supported by data from analogous compounds. It is intended to be a valuable tool for researchers working with this and related indole derivatives, aiding in the initial identification and characterization of these important molecules. The experimental verification of these predictions will be a crucial next step and will undoubtedly contribute to a deeper understanding of the structure-property relationships in this class of compounds.

References

- Spectroscopic data for various indole derivatives can be found in chemical databases such as the Spectral Database for Organic Compounds (SDBS) and PubChem.

- General principles of NMR, MS, and IR spectroscopy are covered in standard organic chemistry textbooks.

- For specific protocols on Boc-protection, refer to resources such as "Protective Groups in Organic Synthesis" by Greene and Wuts.

Authored by a Senior Application Scientist

An In-Depth Technical Guide to PF-04447943 (CAS 731810-57-4): A Selective PDE9A Inhibitor for Cognitive Enhancement

This technical guide provides a comprehensive overview of PF-04447943, a potent and selective inhibitor of phosphodiesterase 9A (PDE9A). We will delve into its chemical properties, mechanism of action, and its effects on synaptic plasticity and cognitive function, supported by preclinical data. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating the cyclic guanosine monophosphate (cGMP) signaling pathway for neurological disorders.

Chemical Identity and Properties

PF-04447943 is chemically known as 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.[1] Its development was a result of parallel synthetic chemistry and structure-based drug design.[2]

Table 1: Physicochemical Properties of PF-04447943

| Property | Value | Source |

| CAS Number | 731810-57-4 (Incorrectly assigned in some sources, 1082744-20-4 is also used) | [3] |

| Molecular Formula | C₂₀H₂₅N₇O₂ | [3][] |

| Molecular Weight | 395.46 g/mol | [3][] |

| Appearance | White crystalline or powder solid | [5] |

| Permeability | Cell-permeable, blood-brain barrier permeant | [3] |

Mechanism of Action: Targeting the cGMP Signaling Pathway

PF-04447943 is a highly selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[6] By inhibiting PDE9A, PF-04447943 elevates intracellular cGMP levels, which in turn modulates downstream signaling pathways critical for synaptic plasticity and cognitive function.[][7] The nitric oxide (NO)/cGMP signaling pathway is a key player in these processes.[8]

Signaling Pathway Diagram

Caption: Mechanism of action of PF-04447943 in enhancing synaptic plasticity.

Preclinical Efficacy and Pharmacodynamics

PF-04447943 has demonstrated significant efficacy in various preclinical models, highlighting its potential as a cognitive enhancer.

In Vitro Activity

In cell-free assays, PF-04447943 exhibits high affinity and potent inhibitory activity against PDE9A from different species.[1][2]

Table 2: In Vitro Inhibitory Activity of PF-04447943 against PDE9A

| Species | Kᵢ (nM) | IC₅₀ (nM) | Source |

| Human | 2.8 | 12 | [1][2] |

| Rhesus Monkey | 4.5 | - | [1][2] |

| Rat | 18 | - | [1][2] |

PF-04447943 displays high selectivity for PDE9A over other PDE families (PDEs 1-8 and 10-11).[1][2] In cultured rat hippocampal neurons, low concentrations (30-100 nM) of PF-04447943 significantly increased neurite outgrowth and the formation of synapses.[1] Furthermore, at a concentration of 100 nM, it facilitated hippocampal long-term potentiation (LTP), a cellular correlate of learning and memory.[1]

In Vivo Activity

Oral administration of PF-04447943 has been shown to dose-dependently increase cGMP levels in the cerebrospinal fluid (CSF) of rats, indicating target engagement in the central nervous system.[1][2]

Table 3: In Vivo Effects of PF-04447943 in Rodent Models

| Model | Species | Dose (p.o.) | Observed Effect | Source |

| Y-maze Spatial Recognition | Mouse | 1-3 mg/kg | Improved cognitive performance | [1] |

| Social Recognition Memory | Mouse | 1-3 mg/kg | Improved cognitive performance | [1] |

| Novel Object Recognition (scopolamine-induced deficit) | Rat | 1-3 mg/kg | Improved cognitive performance | [1][9] |

| Novel Object Recognition | Rat | ~3 mg/kg | Improved performance | [3] |

| Morris Water Maze | Mouse | 3.2 mg/kg | Improved spatial memory | [9] |

At a dose of 3 mg/kg, PF-04447943 also significantly increased the phosphorylation of the glutamate receptor 1 (GluR1) in rat hippocampal membranes, a key event in synaptic plasticity.[1]

Experimental Protocols

The following are representative protocols for assessing the activity of PF-04447943.

PDE Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of PF-04447943 against various PDE enzymes.

Workflow Diagram:

Caption: Workflow for a PDE enzyme inhibition assay.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of PF-04447943 in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing.

-

Enzyme Preparation: Use full-length recombinant PDE enzymes (e.g., PDE1A-C, PDE2A, PDE3A/B, PDE4A-D, PDE7A/B, PDE8A/B, PDE9A, PDE10A, and PDE11A).[2] Dilute the enzymes to the appropriate concentration in assay buffer.

-

Reaction Initiation: In a microplate, add the diluted compound, followed by the enzyme solution. Allow for a brief pre-incubation period.

-

Substrate Addition: Initiate the enzymatic reaction by adding the cGMP substrate.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.

-

Reaction Termination: Stop the reaction using a suitable stop solution (e.g., by adding a terminating agent or boiling).

-

Detection: Quantify the amount of remaining cGMP or the product (5'-GMP) using a suitable detection method, such as a commercially available enzyme immunoassay (EIA) kit or fluorescence polarization assay.

-

Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Novel Object Recognition (NOR) Test in Rats

This protocol describes a behavioral assay to assess the pro-cognitive effects of PF-04447943.

Workflow Diagram:

Caption: Workflow for the Novel Object Recognition test.

Step-by-Step Methodology:

-

Habituation: Individually habituate rats to the testing arena (an open-field box) for a set period (e.g., 10 minutes) on consecutive days leading up to the test.

-

Dosing: On the test day, administer PF-04447943 (e.g., 1-3 mg/kg) or vehicle orally (p.o.) at a predetermined time before the familiarization trial (e.g., 60 minutes). To induce a cognitive deficit, a substance like scopolamine can be administered.[9]

-

Familiarization Trial (T1): Place the rat in the arena containing two identical objects (A1 and A2). Allow the rat to explore the objects for a specific duration (e.g., 5 minutes).

-

Inter-trial Interval: Return the rat to its home cage for a defined period (e.g., 1 hour).

-

Test Trial (T2): Place the rat back into the arena where one of the familiar objects has been replaced with a novel object (A1 and B).

-

Data Collection: Record the time the rat spends actively exploring each object (sniffing, touching with nose or paws) during the test trial.

-

Data Analysis: Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Summary and Future Directions

PF-04447943 is a well-characterized, potent, and selective PDE9A inhibitor with demonstrated pro-cognitive effects in preclinical models. Its ability to penetrate the blood-brain barrier and modulate the cGMP signaling pathway makes it a compelling candidate for the treatment of cognitive deficits associated with neurodegenerative disorders such as Alzheimer's disease.[][8] While it has advanced to clinical trials, further research is warranted to fully elucidate its therapeutic potential and long-term safety profile in human populations.

References

-

Hutson, P. H., et al. (2011). The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents. Neuropharmacology, 61(4), 665-676. [Link]

-

BioCrick. PF-04447943 | CAS:1082744-20-4 | PDE9 inhibitor. [Link]

-

Wang, G., et al. (2021). Discovery of Effective Inhibitors Against Phosphodiesterase 9, a Potential Therapeutic Target of Alzheimer's Disease with Antioxidant Capacities. Frontiers in Chemistry, 9, 730638. [Link]

-

Singh, S., et al. (2022). Inhibition of phosphodiesterase: A novel therapeutic target for the treatment of mild cognitive impairment and Alzheimer's disease. Frontiers in Aging Neuroscience, 14, 964226. [Link]

-

MySkinRecipes. Methyl 6-((tert-butoxycarbonyl)amino)-3-formyl-1H... [Link]

-

PubChem. Sodium Pyrosulfite. [Link]

Sources

- 1. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PF-04447943 | CAS:1082744-20-4 | PDE9 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. PDE9 Inhibitor, PF-04447943 [sigmaaldrich.com]

- 5. Sodium Pyrosulfite | Na2S2O5 | CID 656671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Discovery of Effective Inhibitors Against Phosphodiesterase 9, a Potential Therapeutic Target of Alzheimer’s Disease with Antioxidant Capacities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. axonmedchem.com [axonmedchem.com]

- 8. Inhibition of phosphodiesterase: A novel therapeutic target for the treatment of mild cognitive impairment and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

An In-Depth Technical Guide to Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate, a key heterocyclic building block in contemporary drug discovery and medicinal chemistry. We will delve into its molecular characteristics, a detailed synthetic pathway with mechanistic insights, and its applications as a versatile intermediate for the synthesis of complex bioactive molecules.

Core Molecular Attributes

This compound is a polysubstituted indole derivative featuring a protected amine, a formyl group, and a methyl ester. These functional groups provide multiple reaction sites for further chemical modifications, making it a valuable scaffold in the synthesis of targeted therapeutic agents.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₈N₂O₅ | [1] |

| Molecular Weight | 318.32 g/mol | [1] |

| CAS Number | 731810-57-4 | [1] |

| Appearance | Solid (predicted) | General chemical knowledge |

| Boiling Point | 473.5°C at 760 mmHg | N/A |

| Density | 1.323 g/cm³ | N/A |

| Storage | Sealed in a dry environment at room temperature. |

Strategic Synthesis Pathway

The synthesis of this compound can be strategically approached in a three-step sequence starting from a commercially available nitro-substituted toluene derivative. This pathway involves the construction of the core indole scaffold, followed by the protection of the amino group and, finally, the introduction of the formyl group at the C3 position.

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of Methyl 6-amino-1H-indole-4-carboxylate (The Indole Core)

The initial and crucial step is the construction of the indole ring system. The Batcho-Leimgruber indole synthesis is a powerful and convergent method for this transformation. It begins with the reaction of a substituted o-nitrotoluene with a dimethylformamide acetal, followed by a reductive cyclization.

Experimental Protocol:

-

Enamine Formation: Methyl 2-methyl-5-nitrobenzoate is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction typically proceeds at an elevated temperature (e.g., 120-140 °C) in a suitable solvent like DMF for several hours. The DMF-DMA serves as both a reagent and a solvent in some cases. The product of this step is an enamine intermediate.

-

Reductive Cyclization: The crude enamine is then subjected to reductive cyclization. A common and effective method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Alternatively, other reducing agents such as sodium dithionite or iron in acetic acid can be employed. This step simultaneously reduces the nitro group to an amine and facilitates the cyclization to form the indole ring.

-

Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield Methyl 6-amino-1H-indole-4-carboxylate.

This approach is advantageous as it allows for the regioselective synthesis of indoles with substituents on the benzene ring.[2]

Step 2: Boc Protection of the Amino Group

To prevent unwanted side reactions in the subsequent formylation step, the amino group at the C6 position must be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under various reaction conditions and its ease of removal under acidic conditions.

Experimental Protocol:

-

Reaction Setup: Methyl 6-amino-1H-indole-4-carboxylate is dissolved in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Reagent Addition: Di-tert-butyl dicarbonate ((Boc)₂O) is added to the solution, typically in a slight excess (1.1-1.5 equivalents). A base, such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP), is also added to facilitate the reaction.

-

Reaction Conditions: The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is quenched with water or a mild aqueous acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product, Methyl 6-N-Boc-amino-1H-indole-4-carboxylate, is then purified by recrystallization or column chromatography.

The use of (Boc)₂O is a standard and highly effective method for the protection of amines.[3]

Step 3: Vilsmeier-Haack Formylation

The final step is the introduction of the formyl group at the electron-rich C3 position of the indole ring. The Vilsmeier-Haack reaction is the classic and most efficient method for this transformation. It utilizes a Vilsmeier reagent, which is an electrophilic iminium species generated in situ from a formamide derivative and a chlorinating agent.

Experimental Protocol:

-

Vilsmeier Reagent Formation: In a separate flask, phosphorus oxychloride (POCl₃) is added dropwise to ice-cold N,N-dimethylformamide (DMF). This exothermic reaction is allowed to stir at low temperature for a short period to form the Vilsmeier reagent (chloroiminium salt).

-

Formylation Reaction: The solution of Methyl 6-N-Boc-amino-1H-indole-4-carboxylate in a suitable solvent (often DMF or a chlorinated solvent) is cooled in an ice bath. The freshly prepared Vilsmeier reagent is then added dropwise to this solution.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated for several hours to drive the reaction to completion. Progress is monitored by TLC.

-

Hydrolysis and Work-up: Upon completion, the reaction is carefully quenched by pouring it onto ice and then neutralized with an aqueous base, such as sodium hydroxide or sodium bicarbonate solution. This hydrolyzes the intermediate iminium salt to the desired aldehyde.

-

Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with water and brine, dried, and concentrated. The final product, this compound, is purified by column chromatography or recrystallization.

The Vilsmeier-Haack reaction is a highly reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5]

Mechanism of the Vilsmeier-Haack Reaction:

Sources

The Ascendant Scaffold: A Technical Guide to Substituted 1H-Indole-4-Carboxylates in Modern Drug Discovery

Abstract

The indole nucleus represents a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs that exhibit a wide array of biological activities.[1] Among the diverse family of indole derivatives, substituted 1H-indole-4-carboxylates and their congeners, such as carboxamides, have emerged as a particularly fruitful area of research for drug development professionals. Their unique structural and electronic properties allow for versatile functionalization, leading to potent and selective modulators of various biological targets implicated in oncology, inflammation, and infectious diseases. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of substituted 1H-indole-4-carboxylates, offering field-proven insights for researchers and scientists in the pharmaceutical industry.

Introduction: The Significance of the 1H-Indole-4-Carboxylate Core

The indole ring system is a cornerstone of medicinal chemistry, with its derivatives being integral to a multitude of therapeutic agents.[2][3][4] The 1H-indole-4-carboxylate scaffold, in particular, serves as a valuable building block for creating novel therapeutics. The strategic placement of the carboxylate group at the 4-position of the indole ring provides a key handle for chemical modification, allowing for the exploration of diverse chemical space and the fine-tuning of pharmacological properties.[5] This guide will delve into the synthetic pathways to access these molecules, explore their diverse biological activities with a focus on recent advancements, and dissect the critical structure-activity relationships that govern their therapeutic potential.

Synthetic Strategies: Accessing the 1H-Indole-4-Carboxylate Scaffold

The synthesis of substituted 1H-indole-4-carboxylates can be approached through various routes. A robust and well-documented method involves a multi-step sequence starting from readily available precursors. The overall workflow can be conceptualized as the formation of the indole ring system, followed by the conversion of the carboxylate ester to other functional groups like carboxamides, which are often the ultimate pharmacophores.

Experimental Protocol: Synthesis of Methyl 1H-indole-4-carboxylate

The following procedure is adapted from a robust method published in Organic Syntheses, which provides a reliable pathway to the core ester intermediate.

Step A: Methyl 2-(bromomethyl)-3-nitrobenzoate

-

To a solution of methyl 2-methyl-3-nitrobenzoate (1 equivalent) in a suitable solvent like carbon tetrachloride, add N-bromosuccinimide (NBS) (approx. 1.1 equivalents) and a radical initiator such as azobisisobutyronitrile (AIBN) (catalytic amount).

-

Reflux the mixture under irradiation with a sun lamp for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step B: (2-Carbomethoxy-6-nitrobenzyl)triphenylphosphonium bromide

-

Dissolve the crude methyl 2-(bromomethyl)-3-nitrobenzoate in a suitable solvent such as toluene.

-

Add triphenylphosphine (approx. 1.1 equivalents) and heat the mixture to reflux for several hours.

-

Cool the reaction mixture to room temperature and collect the precipitated phosphonium salt by filtration. Wash with a non-polar solvent like diethyl ether and dry under vacuum.

Step C: Methyl 2-ethenyl-3-nitrobenzoate

-

Suspend the phosphonium salt in a solvent like tetrahydrofuran (THF).

-

Add a base, such as sodium hydride or potassium tert-butoxide, at 0 °C, followed by the addition of formaldehyde.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography.

Step D: Methyl 1H-indole-4-carboxylate

-

In a pressure vessel, dissolve methyl 2-ethenyl-3-nitrobenzoate in a solvent such as acetonitrile.

-

Add palladium(II) acetate (catalytic amount) and triphenylphosphine (catalytic amount).

-

Pressurize the vessel with carbon monoxide (CO) gas (typically 50-60 psi) and heat the reaction mixture.

-

After the reaction is complete, cool the vessel, vent the CO gas, and concentrate the mixture. Purify the residue by column chromatography to obtain methyl 1H-indole-4-carboxylate.

Experimental Protocol: General Procedure for Amide Coupling

The conversion of the carboxylate to a carboxamide is a crucial step in the synthesis of many biologically active indole derivatives. This is typically achieved through the formation of an active ester followed by reaction with an amine.

-

Hydrolysis of the Ester: To a solution of methyl 1H-indole-4-carboxylate (1 equivalent) in a mixture of THF and methanol, add an aqueous solution of lithium hydroxide (LiOH) (excess). Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC). Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the 1H-indole-4-carboxylic acid. Collect the solid by filtration and dry.

-

Amide Bond Formation: To a solution of 1H-indole-4-carboxylic acid (1 equivalent) in a suitable aprotic solvent like DMF or DCM, add a coupling reagent such as HATU (1.1 equivalents) or EDC (1.1 equivalents) in the presence of a base like DIPEA (2 equivalents).[6][7] Stir the mixture at room temperature for a short period to activate the carboxylic acid. Then, add the desired amine (1.2 equivalents) and continue stirring until the reaction is complete.[6] Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts. The final product can be purified by crystallization or column chromatography.[6]

Biological Activities and Therapeutic Potential

Substituted 1H-indole-4-carboxylates and their derivatives have been shown to possess a wide range of pharmacological activities. The following sections highlight some of the key therapeutic areas where these compounds have shown promise.

PARP-1 Inhibition in Cancer Therapy

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response pathway.[1] Inhibitors of PARP-1 have emerged as a promising class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Several 1H-indole-4-carboxamide derivatives have been designed and synthesized as potent PARP-1 inhibitors.[8]

One study identified a compound, LX15, with superior potency against both the PARP-1 enzyme (IC50 = 13 nM) and BRCA1 deficient cells (CC50 = 0.98 μM).[8][9] This compound demonstrated excellent selectivity between BRCA1 deficient cells and wild-type cells.[8][9] Mechanistic studies revealed that LX15 caused an accumulation of DNA double-strand breaks and impaired cell-cycle progression in BRCA1 deficient cells, highlighting its potential as a promising drug candidate.[8][9]

| Compound | R Group | PARP-1 IC50 (nM) | CC50 on BRCA1 deficient cells (μM) |

| LX10 | 4-fluorobenzyl | 25 | 2.5 |

| LX12 | 3,4-difluorobenzyl | 18 | 1.8 |

| LX15 | 4-methoxybenzyl | 13 | 0.98 |

| AG014699 | (Reference) | 30 | 1.5 |

| Data synthesized from a study on 1H-indole-4-carboxamide PARP-1 inhibitors.[8][9] |

Histamine H4 Receptor Antagonism for Inflammatory Disorders

The histamine H4 receptor is primarily expressed on cells of the immune system and is a novel target for the treatment of inflammatory and allergic conditions.[10] Structure-activity relationship studies on a series of indole carboxamides have identified potent and selective H4 receptor antagonists.[1][11] While much of the detailed SAR has focused on indole-2-carboxamides, the general principles can inform the design of 4-substituted analogs. These studies have shown that substitutions on the indole ring and the nature of the amine in the carboxamide side chain are critical for potent H4 receptor antagonism.[1]

Broader Anticancer and Anti-inflammatory Potential

Beyond PARP-1 inhibition, indole derivatives have shown a wide range of anticancer activities, including the inhibition of tubulin polymerization and targeting of protein kinases.[4][12][13] For instance, some indole derivatives have been investigated as IsoCombretastatin A-4 analogues, which are potent inhibitors of tubulin polymerization.[12]

In the realm of anti-inflammatory research, indole-4-carboxaldehyde, a direct precursor to the corresponding carboxylic acid, has been shown to attenuate methylglyoxal-induced hepatic inflammation. This suggests that the 1H-indole-4-carboxylate scaffold could be a starting point for the development of novel anti-inflammatory agents.

Furthermore, various indole carboxamide derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties, with some compounds showing significant percentage inhibition in preclinical models.[14][15]

Antiviral and Antimicrobial Activities

The indole scaffold is also a component of several antiviral and antimicrobial agents.[16][17] While specific studies on the antiviral activity of 1H-indole-4-carboxylates are less common, the broader class of indole derivatives has shown activity against a range of viruses, including HIV and HCV.[16] Similarly, indole derivatives have been explored for their antibacterial and antifungal properties.[3]

Structure-Activity Relationship (SAR) Analysis

The biological activity of substituted 1H-indole-4-carboxylates is highly dependent on the nature and position of substituents on the indole ring and the modifications of the carboxylate group.

-

Substituents on the Indole Ring: For PARP-1 inhibitors, substitutions on the indole nitrogen with small alkyl or aryl groups can modulate potency and pharmacokinetic properties. Halogenation of the benzene portion of the indole ring can also influence activity, likely through altered electronic properties and binding interactions.

-

The Carboxamide Moiety: The conversion of the carboxylate to a carboxamide is often essential for biological activity. The nature of the amine used in the amide coupling is a key determinant of potency and selectivity. For PARP-1 inhibitors, for example, specific substituted benzylamines were found to be optimal.[8] For H4 receptor antagonists, cyclic amines like piperazine are common features.

-

Physicochemical Properties: As with all drug candidates, properties such as solubility and metabolic stability are critical. Modifications to the core scaffold and its substituents can be used to optimize these drug-like properties.

Future Perspectives

The 1H-indole-4-carboxylate scaffold continues to be a rich source of novel therapeutic agents. Future research in this area is likely to focus on several key aspects:

-

Exploration of New Biological Targets: While significant progress has been made in targeting PARP-1 and the H4 receptor, the versatility of the scaffold suggests that it could be adapted to inhibit other enzymes or receptors.

-

Development of More Selective Inhibitors: As our understanding of the structural biology of target proteins improves, the rational design of more selective inhibitors will become increasingly feasible. This will be crucial for minimizing off-target effects and improving the safety profile of drug candidates.

-

Application of Novel Synthetic Methodologies: The development of new and more efficient synthetic methods will facilitate the rapid generation of diverse libraries of 1H-indole-4-carboxylate derivatives for high-throughput screening.

-

Investigation of Drug Combinations: As seen with PARP-1 inhibitors, combining 1H-indole-4-carboxylate-based drugs with other therapeutic agents could lead to synergistic effects and improved clinical outcomes.

References

- Thurmond, R. L., et al. (2014). Lead series of histamine H 4 receptor antagonists. Journal of medicinal chemistry, 57(11), 4433-4446.

- Xie, Z., et al. (2016). Design, synthesis and bioevaluation of 1H-indole-4-carboxamide derivatives as potent poly (ADP-ribose) polymerase-1 inhibitors. RSC advances, 6(84), 80784-80796.

- Masood, M. A., et al. (2011). Discovery of a series of potent and selective human H4 antagonists using ligand efficiency and libraries to explore structure-activity relationship (SAR). Bioorganic & medicinal chemistry letters, 21(21), 6591-6595.

- Gopalakrishnan, R., et al. (2025). Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti Inflammatory and Analgesic Evaluation. International Journal of Environmental Sciences, 11(21s).

- BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.

- Fisher Scientific. (n.d.). Amide Synthesis.

- Singh, M., & Jha, K. K. (2011). Histamine H₄ receptor: a novel target for inflammation therapy. Current drug targets, 12(2), 148-163.

- Royal Society of Chemistry. (2016). Design, synthesis and bioevaluation of 1H-indole-4-carboxamide derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors.

- Hudson, A. L., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4357–4369.

- Sridhar, J., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron letters, 53(15), 1946-1950.

- Kour, G., et al. (2024). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB.

- Xu, Z., et al. (2019). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Medicinal Chemistry Research, 28(1), 137-146.

- Al-Hussain, S. A., et al. (2022). Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. Frontiers in molecular biosciences, 9, 959302.

- Shchelkanov, M. Y., et al. (2022). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 16(2), 195-201.

- El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-745.

- Hamze, A., et al. (2021). Anticancer properties of indole derivatives as IsoCombretastatin A-4 analogues. European journal of medicinal chemistry, 223, 113656.

- Thurmond, R. L., et al. (2008). The histamine H(4) receptor: a novel modulator of inflammatory and immune disorders. Journal of pharmacology and experimental therapeutics, 327(3), 643-650.

- Ghorab, M. M., et al. (2021). Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies. RSC advances, 11(57), 36173-36191.

- Pompimon, W., et al. (2020). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. Molecules (Basel, Switzerland), 25(22), 5275.

- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.

- El-Sawy, E. R., et al. (2017). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. Egyptian Journal of Chemistry, 60(5), 723-745.

- Kumar, D., et al. (2012). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Journal of the Serbian Chemical Society, 77(1), 1-11.